N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 878058-59-4
VCID: VC4186040
InChI: InChI=1S/C25H29N3O4S/c1-18-9-8-11-21(19(18)2)26-24(29)17-33(31,32)23-15-28(22-12-5-4-10-20(22)23)16-25(30)27-13-6-3-7-14-27/h4-5,8-12,15H,3,6-7,13-14,16-17H2,1-2H3,(H,26,29)
SMILES: CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C
Molecular Formula: C25H29N3O4S
Molecular Weight: 467.58

N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

CAS No.: 878058-59-4

Cat. No.: VC4186040

Molecular Formula: C25H29N3O4S

Molecular Weight: 467.58

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide - 878058-59-4

Specification

CAS No. 878058-59-4
Molecular Formula C25H29N3O4S
Molecular Weight 467.58
IUPAC Name N-(2,3-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Standard InChI InChI=1S/C25H29N3O4S/c1-18-9-8-11-21(19(18)2)26-24(29)17-33(31,32)23-15-28(22-12-5-4-10-20(22)23)16-25(30)27-13-6-3-7-14-27/h4-5,8-12,15H,3,6-7,13-14,16-17H2,1-2H3,(H,26,29)
Standard InChI Key JPUWLRWWPVIEEB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s structure comprises four key components:

  • A 2,3-dimethylphenyl group linked via an acetamide bridge.

  • A sulfonyl group (-SO2_2-) connecting the acetamide to an indole ring.

  • A 1H-indol-3-yl moiety substituted at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl chain.

  • A piperidine ring attached via a ketone-functionalized ethyl spacer.

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC24H27N3O5S\text{C}_{24}\text{H}_{27}\text{N}_{3}\text{O}_{5}\text{S}
Molecular Weight469.6 g/mol
CAS Number878058-94-7
DensityNot reported
Melting/Boiling PointsNot reported

The indole and piperidine groups suggest potential interactions with biological targets, such as enzymes or receptors, while the sulfonyl and acetamide functionalities enhance solubility and metabolic stability .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The compound is synthesized through a multi-step sequence, as inferred from structurally analogous molecules :

  • Indole Functionalization: The 1H-indol-3-yl group is sulfonylated using chlorosulfonic acid or a sulfonyl chloride derivative under anhydrous conditions.

  • Piperidine-Ethyl Spacer Attachment: A 2-oxo-2-(piperidin-1-yl)ethyl chain is introduced via alkylation or Michael addition, often employing coupling agents like carbodiimides .

  • Acetamide Coupling: The sulfonylated indole intermediate is conjugated to N-(2,3-dimethylphenyl)acetamide using peptide coupling reagents (e.g., HATU, EDC) .

Challenges and Modifications

  • Steric Hindrance: The 2,3-dimethylphenyl group may impede reaction efficiency, necessitating elevated temperatures or catalytic base additives .

  • Piperidine Stability: The ketone in the ethyl spacer is susceptible to reduction, requiring inert atmospheres during synthesis .

Physicochemical and Pharmacological Properties

Biological Activity

Though direct studies on this compound are scarce, structural analogs exhibit diverse activities:

  • Kinase Inhibition: Similar acetamide-sulfonamide hybrids target PI3K/Akt/mTOR pathways, implicated in cancer and inflammatory diseases .

  • Antimicrobial Potential: Indole-piperidine derivatives demonstrate activity against bacterial and fungal pathogens .

  • CNS Modulation: Piperidine-containing compounds often cross the blood-brain barrier, suggesting possible neuropharmacological applications .

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

CompoundKey ModificationBioactivitySource
N-(3-Chloro-4-methylphenyl)- analog Chloro substituentEnhanced kinase inhibition
Azepan-containing analog Azepan vs. piperidineImproved metabolic stability
N-(2,4-Dimethylphenyl)- analogMethyl positional isomerAntibacterial activity

The 2,3-dimethylphenyl variant may offer superior target selectivity due to steric effects, though pharmacokinetic studies are needed .

Applications and Future Directions

Industrial and Research Applications

  • Chemical Probes: Its unique structure makes it a candidate for studying protein-ligand interactions .

  • Intermediate in Drug Discovery: Modular synthesis allows derivatization for high-throughput screening .

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